This compound could be used as a building block in the synthesis of more complex organic molecules. The presence of both an amino group and a carboxyl group makes it a versatile reagent that can participate in a variety of reactions .
In medicinal chemistry, this compound could be used in the development of new pharmaceuticals. The fluorine atom and the isonicotinate group could potentially interact with biological targets in a beneficial way .
In materials science, this compound could be used in the development of new materials with unique properties. For example, it could be used to synthesize polymers or other materials with specific optical or electronic properties .
This compound could be used as a standard or a tracer in analytical chemistry experiments. For example, it could be used in chromatography or mass spectrometry to help identify or quantify other substances .
In biochemistry, this compound could be used to study biological processes. For example, it could be used to probe the function of enzymes or other proteins that interact with similar molecules .
This compound could be used in environmental chemistry to study the fate and transport of similar compounds in the environment .
The methods of application or experimental procedures would depend on the specific research goals and could involve techniques like chemical synthesis, chromatography, or spectroscopy . The results or outcomes obtained would also depend on the specific research goals .
In general, such compounds are often used in various fields of scientific research, including organic chemistry, medicinal chemistry, materials science, analytical chemistry, biochemistry, and environmental chemistry . They can be used in a variety of ways, such as synthesizing new compounds, studying biological processes, developing new materials, or as a standard or tracer in analytical chemistry experiments .
Methyl 2-amino-5-fluoroisonicotinate is a chemical compound with the molecular formula and a molecular weight of approximately 170.14 g/mol. It is categorized as an isonicotinic acid derivative, characterized by the presence of an amino group and a fluorine atom at specific positions on the pyridine ring. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural similarities to biologically active compounds.
Research indicates that methyl 2-amino-5-fluoroisonicotinate exhibits various biological activities. It has been studied for its potential as:
The synthesis of methyl 2-amino-5-fluoroisonicotinate can be achieved through several methods:
Methyl 2-amino-5-fluoroisonicotinate finds potential applications in several fields:
Interaction studies involving methyl 2-amino-5-fluoroisonicotinate focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary data suggest interactions with enzymes involved in metabolic pathways, which could lead to significant biological effects.
Methyl 2-amino-5-fluoroisonicotinate shares structural similarities with various compounds, making it an interesting subject for comparison:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Amino-5-fluoroisonicotinic acid | 1260671-28-0 | 0.93 |
Methyl 2-amino-5-fluoronicotinate | 1211535-54-4 | 0.86 |
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate | 628691-95-2 | 0.81 |
Methyl 2-amino-4-pyridinecarboxylic acid | 13362-28-2 | 0.74 |
Methyl 2-amino-5-fluoroisonicotinate is unique due to the combination of its amino group and fluorine substitution on the isonicotinic structure, which may enhance its biological activity compared to other similar compounds lacking these modifications. Its specific interactions with biological targets could provide insights into novel therapeutic approaches not achievable with other derivatives.